molecular formula C17H22N4O5S B2464060 3-(1-(morpholinosulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1903630-83-0

3-(1-(morpholinosulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2464060
CAS No.: 1903630-83-0
M. Wt: 394.45
InChI Key: KJPBPJNANBKHQA-UHFFFAOYSA-N
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Description

3-(1-(morpholinosulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their wide range of biological and pharmacological properties, making them significant in the fields of organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline derivatives, including 3-(1-(morpholinosulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, often involves transition metal-catalyzed reactions. These methods include C-H activation, cascade reactions, and intramolecular dehydrative/dehydrogenative cyclizations . Specific reaction conditions and catalysts, such as CuBr, are employed to facilitate these processes .

Industrial Production Methods

Industrial production methods for quinazoline derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-(morpholinosulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline amines .

Mechanism of Action

The mechanism of action of 3-(1-(morpholinosulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These may include:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(1-(morpholinosulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione include other quinazoline derivatives such as:

Uniqueness

What sets this compound apart from other quinazoline derivatives is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

3-(1-morpholin-4-ylsulfonylpiperidin-4-yl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O5S/c22-16-14-3-1-2-4-15(14)18-17(23)21(16)13-5-7-19(8-6-13)27(24,25)20-9-11-26-12-10-20/h1-4,13H,5-12H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPBPJNANBKHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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